N-Methyl-1-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine
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Description
“N-Methyl-1-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine” is a complex organic compound that contains a bicyclo[1.1.1]pentane core . Bicyclo[1.1.1]pentane is the simplest member of the bicyclic bridged compounds family and is a hydrocarbon with the formula C5H8 . The molecular structure consists of three rings of four carbon atoms each . It is a highly strained molecule .
Synthesis Analysis
The synthesis of such compounds is a challenging task due to their complex structure. The most practical and scalable methods for the construction of the bicyclo[1.1.1]pentane framework include carbene insertion into the central bond of bicyclo[1.1.0]butanes, and nucleophilic/radical addition across the central bond of [1.1.1]propellanes .Molecular Structure Analysis
The molecular structure of “this compound” is derived from the bicyclo[1.1.1]pentane core, which consists of three rings of four carbon atoms each . The compound also contains a pentane group and a methylamine group attached to the bicyclo[1.1.1]pentane core.Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be complex due to the presence of the highly strained bicyclo[1.1.1]pentane core . The bicyclo[1.1.1]pentane structure has been used as an unusual bioisostere for a phenyl ring .Future Directions
The future directions for “N-Methyl-1-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine” could involve its use in drug discovery, given the potential of the bicyclo[1.1.1]pentane structure as a bioisostere for a phenyl ring . The development of practical and scalable synthesis methods could also be a key area of future research .
Properties
IUPAC Name |
N-methyl-1-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N/c1-4-10(5-2)12-6-11(7-12,8-12)9-13-3/h10,13H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQMZUXFRGXJOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C12CC(C1)(C2)CNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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